molecular formula C14H21NO5S B14457765 Octyl 4-nitrobenzene-1-sulfonate CAS No. 71841-81-1

Octyl 4-nitrobenzene-1-sulfonate

Cat. No.: B14457765
CAS No.: 71841-81-1
M. Wt: 315.39 g/mol
InChI Key: VYBRQQUWSYPLSC-UHFFFAOYSA-N
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Description

Octyl 4-nitrobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an octyl group attached to a benzene ring, which is further substituted with a nitro group and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 4-nitrobenzene-1-sulfonate typically involves the sulfonation of 4-nitrobenzene followed by the introduction of the octyl group. The sulfonation reaction can be carried out using concentrated sulfuric acid, which introduces the sulfonate group onto the benzene ring. The subsequent alkylation with an octyl halide, such as octyl bromide, in the presence of a base like sodium hydroxide, results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Octyl 4-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The nitro and sulfonate groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the octyl group, leading to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Sulfonation: Concentrated sulfuric acid.

    Alkylation: Octyl bromide and sodium hydroxide.

    Reduction: Hydrogen gas and a metal catalyst such as palladium on carbon.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Octyl 4-aminobenzene-1-sulfonate.

    Oxidation: Octyl 4-nitrobenzene-1-carboxylate.

Scientific Research Applications

Octyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of Octyl 4-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the sulfonate group can enhance the compound’s solubility and interaction with biological molecules. The octyl group contributes to the compound’s hydrophobicity, affecting its distribution and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Octyl 4-aminobenzene-1-sulfonate: Similar structure but with an amine group instead of a nitro group.

    Octyl 4-nitrobenzene-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.

    Octyl benzene-1-sulfonate: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness

Octyl 4-nitrobenzene-1-sulfonate is unique due to the presence of both a nitro group and a sulfonate group on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

71841-81-1

Molecular Formula

C14H21NO5S

Molecular Weight

315.39 g/mol

IUPAC Name

octyl 4-nitrobenzenesulfonate

InChI

InChI=1S/C14H21NO5S/c1-2-3-4-5-6-7-12-20-21(18,19)14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3

InChI Key

VYBRQQUWSYPLSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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